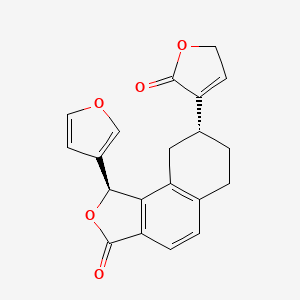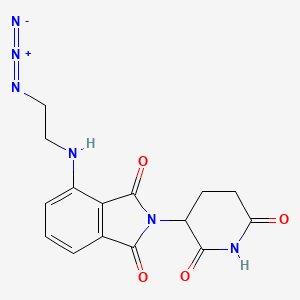
Schiarisanrin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Schiarisanrin B is a bioactive compound isolated from the plant Schizandra arisanensis. It belongs to the class of lignans, which are known for their diverse biological activities. This compound has been studied for its potential therapeutic effects, including anti-inflammatory, antioxidant, and cytoprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Schiarisanrin B typically involves the extraction from Schizandra arisanensis using solvents such as ethanol. The extract is then purified using techniques like macroporous resin adsorption and desorption . The synthetic route may also involve the use of ultrasonic extraction or a combination of ultrasonic and microwave techniques to enhance the yield and purity of the compound .
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The use of advanced extraction techniques and optimization of reaction conditions are crucial to ensure high yield and purity. The macroporous resin method is commonly employed for large-scale purification .
Chemical Reactions Analysis
Types of Reactions: Schiarisanrin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives with enhanced antioxidant properties, while reduction reactions may produce reduced forms with different biological activities .
Scientific Research Applications
Schiarisanrin B has a wide range of scientific research applications due to its bioactive properties. In chemistry, it is used as a model compound to study lignan synthesis and reactivity. In biology and medicine, this compound is investigated for its potential therapeutic effects, including its ability to protect against oxidative stress, reduce inflammation, and promote cell survival . It has shown promise in the treatment of diseases such as cancer, diabetes, and neurodegenerative disorders .
Mechanism of Action
The mechanism of action of Schiarisanrin B involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways related to inflammation, oxidative stress, and cell survival. For example, this compound has been shown to inhibit the activity of pro-inflammatory cytokines and enhance the expression of antioxidant enzymes . It also promotes the degradation of anti-apoptotic proteins, thereby inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Schiarisanrin B is structurally similar to other lignans such as schiarisanrin A, schiarisanrin D, and schisantherin B. it is unique in its specific biological activities and therapeutic potential. For instance, while schiarisanrin A and D also exhibit anti-inflammatory properties, this compound has a more pronounced effect on oxidative stress and cell survival . Additionally, this compound has been shown to have a higher potency in protecting β cells from cytokine-mediated cytotoxicity compared to other lignans .
Similar Compounds
- Schiarisanrin A
- Schiarisanrin D
- Schisantherin B
- Acetylschisantherin L
- Heteroclitin D
- Kadsulignans H and I
Properties
Molecular Formula |
C24H26O8 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
[(1S,12R,13R,14R)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] acetate |
InChI |
InChI=1S/C24H26O8/c1-11-6-14-7-16(27-4)21(28-5)23(26)24(14)9-29-22-18(24)15(8-17-20(22)31-10-30-17)19(12(11)2)32-13(3)25/h7-8,11-12,19H,6,9-10H2,1-5H3/t11-,12-,19-,24+/m1/s1 |
InChI Key |
AYMKCFZZJXCHQJ-RRKJVJHVSA-N |
Isomeric SMILES |
C[C@@H]1CC2=CC(=C(C(=O)[C@@]23COC4=C3C(=CC5=C4OCO5)[C@@H]([C@@H]1C)OC(=O)C)OC)OC |
Canonical SMILES |
CC1CC2=CC(=C(C(=O)C23COC4=C3C(=CC5=C4OCO5)C(C1C)OC(=O)C)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


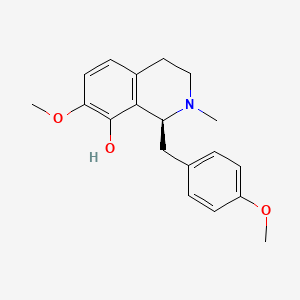
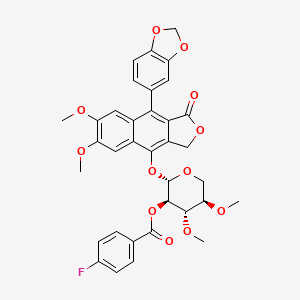

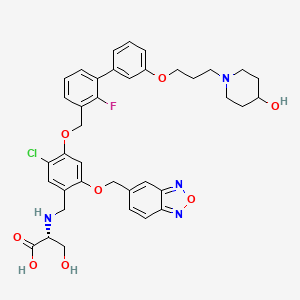
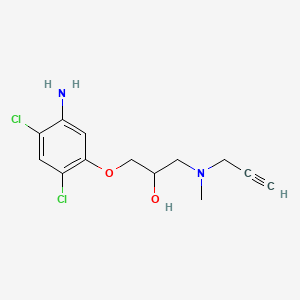
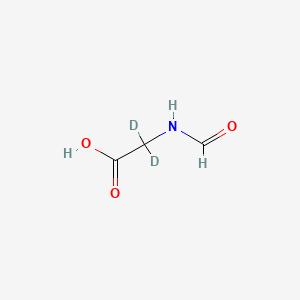
![[(19S)-10,19-diethyl-19-[(1-methylcyclopropanecarbonyl)oxymethoxy]-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxymethyl 1-methylcyclopropane-1-carboxylate](/img/structure/B12379062.png)


![(4R)-1-[1-[(S)-[1-cyclopentyl-3-(2-methylphenyl)pyrazol-4-yl]-(4-methylphenyl)methyl]-2-oxidanylidene-pyridin-3-yl]-3-methyl-2-oxidanylidene-N-(3-oxidanylidene-2-azabicyclo[2.2.2]octan-4-yl)imidazolidine-4-carboxamide](/img/structure/B12379074.png)
![7-[(4S)-4-[4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]-5-(2,2-difluoropropyl)-6-oxo-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]-3H-1,3-benzoxazol-2-one](/img/structure/B12379082.png)
![5,11,17-tribenzyl-3,9,15-trioxa-5,11,17-triazatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),8(13)-triene](/img/structure/B12379086.png)
